molecular formula C12H13BrO4 B8183588 Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate

Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate

Cat. No.: B8183588
M. Wt: 301.13 g/mol
InChI Key: GTMPONVZROJQEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 4-hydroxybenzoic acid, followed by the reaction with tetrahydrofuran under acidic conditions to form the tetrahydrofuran-3-yl ether. The final step involves esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids and methanol.

Scientific Research Applications

Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-hydroxybenzoate: Lacks the tetrahydrofuran ring.

    Methyl 4-bromo-3-((tetrahydrofuran-3-yl)oxy)benzoate: Different positioning of the bromine atom.

    Methyl 3-chloro-4-((tetrahydrofuran-3-yl)oxy)benzoate: Chlorine instead of bromine.

Properties

IUPAC Name

methyl 3-bromo-4-(oxolan-3-yloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-15-12(14)8-2-3-11(10(13)6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMPONVZROJQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CCOC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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